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Dibenzo(a,e)cyclooctene, 5,6-didehydro-

Cat. No.: B13962722
CAS No.: 53397-66-3
M. Wt: 202.25 g/mol
InChI Key: GVOYLOQRZIUYOL-UHFFFAOYSA-N
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Description

Historical Development and Key Contributions in Annulene Chemistry

The intellectual framework for understanding a molecule like Dibenzo(a,e)cyclooctene, 5,6-didehydro- is rooted in the rich history of annulene chemistry. Annulenes are monocyclic hydrocarbons with a system of conjugated (alternating single and double) bonds. wikipedia.orgpurechemistry.org The study of these molecules has been central to developing the concept of aromaticity.

The journey began in the 19th century with Friedrich August Kekulé's proposal for the cyclic structure of benzene (B151609), the archetypal aromatic compound. purechemistry.orgresearchgate.net The theoretical underpinnings were later solidified by Erich Hückel, who formulated the "4n+2" rule. Hückel's rule states that for a planar, cyclic, fully conjugated molecule to be aromatic and possess special stability, it must have 4n+2 π-electrons, where n is a non-negative integer. purechemistry.org

Dibenzo(a,e)cyclooctene is a derivative of glenresearch.comannulene, also known as cyclooctatetraene (B1213319). nih.gov According to Hückel's rule, with 8 π-electrons (where 4n = 8, so n=2), cyclooctatetraene would be expected to be anti-aromatic and highly unstable if it were planar. However, to avoid this destabilization, cyclooctatetraene adopts a non-planar, tub-shaped conformation, which prevents continuous conjugation of the double bonds, rendering the molecule non-aromatic. wikipedia.org

The synthesis of larger ring annulenes was a significant challenge overcome by chemists like Franz Sondheimer in the mid-20th century. researchgate.net His group successfully synthesized nih.govannulene, which, with 18 π-electrons (4n+2 where n=4), was found to be planar and exhibit the properties of an aromatic compound, providing crucial experimental validation for Hückel's theory. wikipedia.org The development of synthetic routes to dibenzo-annulated systems, such as Dibenzo[a,e]cyclooctene (B1599389), built upon this foundational work, exploring how the fusion of stable benzene rings influences the properties of the central, often non-aromatic, cyclooctatetraene core. orgsyn.orgresearchgate.net

Aromaticity of Selected Annulenes

Annulene n-value (4n+2) π-Electrons Aromaticity Reference
researchgate.netAnnulene (Cyclobutadiene) n=1 (4n) 4 Antiaromatic wikipedia.org
wikipedia.orgAnnulene (Benzene) n=1 6 Aromatic wikipedia.org
glenresearch.comAnnulene (Cyclooctatetraene) n=2 (4n) 8 Non-aromatic (non-planar) wikipedia.org

| nih.govAnnulene | n=4 | 18 | Aromatic | wikipedia.orgwikipedia.org |

Structural Architecture of Dibenzo(a,e)cyclooctene, 5,6-didehydro- and its Unique Features

The defining feature of this molecule is the "5,6-didehydro-" component, which indicates the presence of a triple bond (an alkyne) within the eight-membered ring. researchgate.net In a typical, unconstrained alkyne, the C-C≡C-C atoms adopt a linear geometry with a bond angle of 180°. However, incorporating this triple bond into the medium-sized eight-membered ring forces a severe deviation from this ideal geometry. This distortion creates a high amount of angle strain.

It is this geometrically enforced strain that is the source of the molecule's unique reactivity. The high-energy, strained alkyne is eager to react in a way that releases this strain. The cycloaddition reaction with an azide (B81097) provides a low-energy pathway to achieve this, as the sp-hybridized carbons of the alkyne are converted to less-strained sp²-hybridized carbons within the resulting triazole ring. The fusion of the two benzo rings further constrains the cyclooctyne (B158145) ring, enhancing its strain and reactivity compared to non-annulated cyclooctynes. glenresearch.com The parent compound, dibenzo[a,e]cyclooctatetraene, is formally anti-aromatic with 16 π-electrons but, like cyclooctatetraene, it adopts a non-planar conformation to avoid this destabilization, while the fused benzene rings remain aromatic. quora.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10 B13962722 Dibenzo(a,e)cyclooctene, 5,6-didehydro- CAS No. 53397-66-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53397-66-3

Molecular Formula

C16H10

Molecular Weight

202.25 g/mol

IUPAC Name

tricyclo[10.4.0.04,9]hexadeca-1(16),2,4,6,8,12,14-heptaen-10-yne

InChI

InChI=1S/C16H10/c1-2-6-14-11-12-16-8-4-3-7-15(16)10-9-13(14)5-1/h1-10H

InChI Key

GVOYLOQRZIUYOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C#CC3=CC=CC=C3C=CC2=C1

Origin of Product

United States

Advanced Synthetic Methodologies for Dibenzo A,e Cyclooctene, 5,6 Didehydro Architectures

Dehydrogenation Strategies and Precursor Synthesis Pathways

Dehydrogenation of saturated or partially unsaturated precursors is a direct approach to introduce the alkyne functionality in the Dibenzo(a,e)cyclooctene, 5,6-didehydro- framework. The success of this strategy hinges on the careful design and synthesis of suitable precursors that can undergo selective elimination reactions.

A notable precursor for such transformations is 5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene. nih.gov The synthesis of this precursor often starts from α,α'-dibromo-o-xylene, which undergoes a coupling reaction mediated by lithium to form the eight-membered ring. nih.gov Subsequent functionalization, for instance through bromination, can provide activated sites for elimination.

One powerful dehydrogenation approach involves a one-pot double elimination protocol. This has been successfully applied to construct the highly strained 5,6,11,12-tetradehydrodibenzo[a,e]cyclooctene (B1345706). pku.edu.cn While targeting a related structure, the principles of this methodology, which involves the formation of vinylsulfone intermediates followed by syn-elimination to generate the acetylenic bonds, can be conceptually adapted for the synthesis of Dibenzo(a,e)cyclooctene, 5,6-didehydro-. pku.edu.cn

Another key precursor is 11,12-didehydrodibenzo[a,e]cycloocten-5(6H)-one, which incorporates a ketone functionality. The synthesis of this compound has been achieved through an eight-step sequence, providing a versatile intermediate for further transformations. pku.edu.cn The presence of the ketone allows for a range of chemical manipulations, potentially including reactions that could lead to the introduction of the 5,6-didehydro moiety.

The choice of dehydrogenation reagent is critical and can range from strong bases to promote dehydrohalogenation to more specialized reagents for other types of elimination reactions. The regioselectivity of the elimination is a key challenge that must be addressed to ensure the formation of the desired 5,6-alkyne.

Organometallic Reagent-Mediated Construction Approaches

Organometallic reagents play a pivotal role in the synthesis of complex organic molecules, and the construction of the Dibenzo(a,e)cyclooctene, 5,6-didehydro- core is no exception. These reagents can be employed in various capacities, from mediating coupling reactions to forming metallacycles that can be transformed into the desired carbocyclic framework.

A significant advancement in this area is the use of cobalt complexes. For instance, the triple bond of 11,12-didehydrodibenzo[a,e]cycloocten-5(6H)-one has been shown to react with dicarbonyl(η⁵-cyclopentadienyl)cobalt or dicarbonyl(η⁵-pentamethylcyclopentadienyl)cobalt. pku.edu.cn This reaction forms metal-stabilized cyclobutadiene (B73232) complexes, demonstrating the ability of organometallic reagents to interact with and modify the strained alkyne. While this example illustrates the reactivity of a related precursor, it highlights the potential for organometallic complexes to mediate transformations in the vicinity of the strained eight-membered ring.

Furthermore, cobalt-based metalloradical catalysis has emerged as a novel strategy for the synthesis of dibenzocyclooctenes. nih.gov This approach utilizes the activation of ortho-benzallylaryl N-tosyl hydrazones with a cobalt(II) tetraphenylporphyrin (B126558) complex, [Co(TPP)], to generate cobalt(III)-carbene radical intermediates. nih.gov These intermediates can then undergo intramolecular reactions to form the eight-membered ring. This methodology offers a unique pathway for constructing the core structure and demonstrates the power of exploiting the single-electron reactivity of carbene intermediates. nih.gov

CatalystSubstrateProductYield (%)Reference
[Co(TPP)]ortho-benzallylaryl N-tosyl hydrazoneDibenzocycloocteneGood to Excellent nih.gov

Cycloaddition-Deoxygenation Protocols for Eight-Membered Ring Formation

The formation of eight-membered rings through cycloaddition reactions is a powerful strategy that can rapidly build molecular complexity. While specific examples of cycloaddition-deoxygenation protocols leading directly to Dibenzo(a,e)cyclooctene, 5,6-didehydro- are not prominently documented, the general principles of this approach are highly relevant. Transition-metal-catalyzed cycloadditions, in particular, have proven effective in overcoming the entropic and enthalpic barriers associated with the formation of medium-sized rings. pku.edu.cn

Methodologies such as [4+4], [4+2+2], and [5+2+1] cycloadditions catalyzed by metals like nickel and rhodium are elegant and efficient ways to construct eight-membered carbocycles. pku.edu.cn These reactions typically proceed through a series of steps involving coordination, oxidative coupling, insertion, and reductive elimination, which circumvents the challenges of traditional ring-closure methods. pku.edu.cn

A hypothetical cycloaddition-deoxygenation route to a dibenzocyclooctene framework could involve the reaction of a suitable diene and dienophile to form a bicyclic adduct containing an oxygen bridge. Subsequent deoxygenation of this bridge would then yield the eight-membered ring. The challenge in applying this to the target molecule would be the incorporation of the fused benzene (B151609) rings and the pre-installation of functional groups that would allow for the eventual introduction of the 5,6-didehydro functionality.

Tandem Reactions and One-Pot Synthetic Procedures

A prime example of a tandem process relevant to the synthesis of the didehydrodibenzocyclooctene core is the one-pot double elimination protocol mentioned earlier. pku.edu.cn This method allows for the construction of a 5,6,11,12-tetradehydrodibenzo[a,e]cyclooctene in a single pot through a sequence of reactions, showcasing the power of tandem strategies in synthesizing highly strained systems. pku.edu.cn The initial carbon-carbon bond formation between sp³ hybridized carbons, followed by a stepwise conversion to sp² and finally sp hybridized carbons, effectively bypasses the difficulties associated with the direct coupling of terminal alkynes. pku.edu.cn

Another relevant concept is the development of one-pot procedures for the synthesis of related aza-dibenzocyclooctyne derivatives. For instance, the synthesis of the key intermediate for DIBAC (dibenzoazacyclooctyne) has been achieved in a one-pot reaction involving intramolecular amination and a Suzuki-Heck coupling, starting from commercially available materials. nih.govencyclopedia.pub Although this applies to a heterocyclic analogue, the principle of combining multiple transformations in a single pot is directly applicable to the synthesis of carbocyclic systems.

Reaction TypeStarting MaterialsProductYield (%)Reference
One-pot double eliminationortho-(phenylsulfonylmethyl)benzaldehyde5,6,11,12-tetradehydrodibenzo[a,e]cyclooctene61 pku.edu.cn
One-pot intramolecular amination/Suzuki-Heck coupling2-bromo-benzyl bromide and 2-chloroanilineDIBAC intermediate33 nih.govencyclopedia.pub

Optimization of Synthetic Pathways and Efficiency Considerations

The optimization of synthetic routes to Dibenzo(a,e)cyclooctene, 5,6-didehydro- is crucial for improving yields, reducing costs, and enhancing the scalability of the synthesis. This involves a systematic investigation of various reaction parameters, including catalysts, solvents, temperatures, and reaction times.

For instance, in the synthesis of related dibenzocyclooctenes, the choice of catalyst and ligands in organometallic-mediated reactions can have a profound impact on the efficiency and selectivity of the transformation. In nickel-catalyzed [4+4] cycloadditions of butadiene, the introduction of a phosphine (B1218219) ligand was found to be critical for achieving high yields of the cyclooctadiene product. pku.edu.cn

Similarly, in the development of synthetic routes to biarylazacyclooctynone (BARAC), another strained cyclooctyne (B158145), the choice of the dehydrogenation agent was found to be crucial. The use of KHMDS and PhNTf₂ proved effective for the final dehydrogenation step, with the reaction temperature being a critical parameter for obtaining the desired product in good yield. nih.govencyclopedia.pub

Elucidating Reactivity Profiles and Mechanistic Pathways of Dibenzo A,e Cyclooctene, 5,6 Didehydro

Cycloaddition Reaction Pathways

The inherent strain of the eight-membered ring is the primary driving force for the high reactivity of Dibenzo(a,e)cyclooctene, 5,6-didehydro- in cycloaddition reactions. magtech.com.cn This strain is released upon the conversion of the sp-hybridized alkyne carbons to sp²-hybridized carbons in the product, providing a significant thermodynamic driving force for these transformations.

The Diels-Alder reaction, a cornerstone of organic synthesis, involves the [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. wikipedia.org Due to its high ring strain, Dibenzo(a,e)cyclooctene, 5,6-didehydro- and its derivatives serve as highly reactive dienophiles. researchgate.net The reaction proceeds in a concerted fashion, where the strained alkyne readily engages with dienes to form polycyclic adducts. wikipedia.orgmasterorganicchemistry.com

The reactivity in these cycloadditions is governed by both the release of ring strain and frontier molecular orbital (FMO) interactions. youtube.com The strained alkyne possesses a low-lying Lowest Unoccupied Molecular Orbital (LUMO), which facilitates rapid reaction with electron-rich dienes in normal-electron-demand Diels-Alder reactions. Conversely, it can also react with electron-poor dienes in inverse-electron-demand scenarios. The stereochemistry of the resulting product is well-defined, a characteristic feature of concerted pericyclic reactions. youtube.com For instance, cyclic dienes react to form structurally complex bicyclic systems, with the stereochemical outcome being highly predictable. masterorganicchemistry.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal "click" reaction that has gained widespread use due to its high efficiency and ability to proceed without a cytotoxic copper catalyst. magtech.com.cn Dibenzo(a,e)cyclooctene, 5,6-didehydro- and its derivatives are premier reagents for this transformation, reacting exceptionally fast with organic azides to form stable triazole products. nih.govnih.gov The driving force for this reaction is the release of the high ring strain of the cyclooctyne (B158145). magtech.com.cn

The kinetics of SPAAC are highly dependent on the substitution pattern of the dibenzocyclooctyne core. Modifications to the scaffold can significantly enhance the reaction rate. For example, oxidation of a hydroxyl group at the 4-position to a ketone increases the reaction rate by 3.5- to 6-fold. nih.govnih.govmagtech.com.cn This rate enhancement is attributed to the lowering of the LUMO energy of the alkyne, which strengthens the interaction with the azide's Highest Occupied Molecular Orbital (HOMO). magtech.com.cn Further electronic tuning, such as the strategic placement of fluorine atoms or the substitution of a C-H group with a nitrogen atom in the aromatic ring, can also accelerate the cycloaddition. magtech.com.cnraineslab.com

Comparative Second-Order Rate Constants for SPAAC Reactions of DIBO Derivatives with Benzyl Azide (B81097).
Cyclooctyne DerivativeModificationSecond-Order Rate Constant (M⁻¹s⁻¹)
DIBO (4-dibenzocyclooctynol)Parent alcohol~0.1
Oxo-DIBOOxidation of alcohol to ketone~0.3 - 0.6
DIFBO (Difluorobenzocyclooctyne)Propargylic fluorinationSignificantly higher than DIBO
ABC (Azabenzobenzocyclooctyne)CH → N substitution in benzo ring30-fold increase over DIBO

Beyond azides, the strained alkyne of Dibenzo(a,e)cyclooctene, 5,6-didehydro- readily participates in 1,3-dipolar cycloadditions with a wide variety of 1,3-dipoles to form five-membered heterocyclic rings. wikipedia.orgresearchgate.net This reaction, often referred to as the Huisgen cycloaddition, is a powerful method for heterocycle synthesis. wikipedia.org

The high reactivity of the strained alkyne allows these cycloadditions to proceed under mild conditions, often without the need for catalysts. researchgate.net Examples of 1,3-dipoles that react efficiently include:

Nitrile Oxides: React to form isoxazoles. youtube.com

Diazoalkanes: Engage in cycloaddition to yield pyrazoles. researchgate.netyoutube.com

Nitrile Imines: Lead to the formation of pyrazoles. youtube.com

Carbonyl Ylides: Form dihydrofuran-type structures. wikipedia.org

The regioselectivity of these reactions can often be controlled by the electronic and steric properties of both the dipole and the dipolarophile (the strained alkyne). wikipedia.org FMO theory is a useful tool for predicting the predominant regioisomer formed in these cycloadditions. nih.gov

Transition Metal-Mediated Transformations and Catalysis

The unique electronic and structural features of Dibenzo(a,e)cyclooctene, 5,6-didehydro- and its fully unsaturated analog, dibenzo[a,e]cyclooctatetraene, make them intriguing ligands and substrates in transition metal catalysis.

Transition metals can mediate unique transformations of the strained alkyne, leading to novel carbon-carbon bond formation. For example, the reaction of a ketone derivative of Dibenzo(a,e)cyclooctene, 5,6-didehydro- with cobalt complexes such as dicarbonyl(η⁵-cyclopentadienyl)cobalt results in the formation of a metal-stabilized cyclobutadiene (B73232) complex. researchgate.net This transformation involves a formal [2+2] cycloaddition of the alkyne with the metal center, followed by ligand coupling, effectively creating new C-C bonds within the coordination sphere of the metal.

While direct C-C bond cleavage of the dibenzocyclooctene framework itself is not commonly reported, related oxidative C-C bond cleavage processes are known to be mediated by transition metal complexes in other systems. nih.gov Such pathways often involve the formation of metal-oxygen species that attack a substrate, leading to bond scission. nih.gov The development of catalytic cycles involving C-H activation followed by C-C bond formation is an active area of research where derivatives of this scaffold could potentially be employed. nih.gov

The diene analog, Dibenzo[a,e]cyclooctene (B1599389) (dbcot), has been investigated as a ligand in transition metal catalysis, often serving as a more robust alternative to the commonly used 1,5-cyclooctadiene (B75094) (cod). orgsyn.org Dbcot acts as a bidentate ligand, coordinating to metal centers through its two double bonds.

Research has shown that dbcot binds more tightly to low-valent transition metals and is more electron-withdrawing than cod. orgsyn.org This enhanced binding affinity can lead to more stable and efficient catalysts. For instance, a palladium catalyst featuring a dbcot ligand showed significantly higher activity in a decarboxylative allylic substitution reaction compared to its cod counterpart, which decomposed under the reaction conditions. orgsyn.org Similarly, rhodium complexes of dbcot derivatives have been successfully employed as catalysts in 1,4-addition reactions. orgsyn.org The rigid, pre-organized structure of the dbcot ligand contributes to its strong coordination and can influence the selectivity of catalytic transformations.

Rearrangement Processes and Intramolecular Cyclizations

Dibenzo(a,e)cyclooctene, 5,6-didehydro- is a highly reactive intermediate due to the significant ring strain imparted by the introduction of a formal triple bond within the eight-membered ring. researchgate.net Its synthesis is achieved through the dehydrobromination of 5,6-dibromo-5,6-dihydrodibenzo[a,e]cyclooctene. researchgate.net The transient nature of this didehydro species dictates that its subsequent reactions are often rapid and can involve complex molecular reorganizations.

While specific, detailed studies on the rearrangement and intramolecular cyclization pathways of Dibenzo(a,e)cyclooctene, 5,6-didehydro- are not extensively documented in publicly available literature, its reactivity can be inferred from the behavior of other strained alkynes and arynes. The primary driving force for its reactions is the release of ring strain.

One plausible, though not definitively observed, rearrangement could involve a transannular cyclization. In this process, the didehydro unit could interact with the opposing benzene (B151609) ring, leading to the formation of a more complex, polycyclic aromatic system. Such intramolecular reactions are common for medium-sized rings where the geometry allows for proximity of reactive centers.

Another potential transformation is dimerization or oligomerization, where two or more molecules of the didehydro species react with each other. This is a common fate for highly reactive intermediates that are generated in sufficient concentration.

Trapping experiments provide indirect evidence of the reactivity of Dibenzo(a,e)cyclooctene, 5,6-didehydro-. For instance, it can be intercepted by reagents such as 1,3-diphenylisobenzofuran, which readily undergoes cycloaddition reactions with strained alkynes. researchgate.net This highlights the dienophilic nature of the didehydro bond and its propensity to participate in pericyclic reactions to alleviate strain.

The table below summarizes the known and plausible reactions of Dibenzo(a,e)cyclooctene, 5,6-didehydro-.

Reaction TypeReactant/ConditionProduct TypeNotes
Generation 5,6-dibromo-5,6-dihydrodibenzo[a,e]cyclooctene with potassium t-butoxideDibenzo(a,e)cyclooctene, 5,6-didehydro-A transient intermediate. researchgate.net
Trapping 1,3-DiphenylisobenzofuranCycloaddition adductConfirms the existence of the didehydro species. researchgate.net
Plausible Rearrangement Thermal or photochemical conditionsPolycyclic aromatic hydrocarbonInferred from the reactivity of similar strained systems.
Plausible Dimerization High concentrationDimeric speciesA common pathway for reactive intermediates.

Mechanistic Investigations of Reaction Intermediates and Transition States

The mechanistic investigation of highly reactive intermediates like Dibenzo(a,e)cyclooctene, 5,6-didehydro- is challenging and often relies on a combination of experimental trapping studies and computational chemistry.

Reaction Intermediates:

The primary intermediate of interest is Dibenzo(a,e)cyclooctene, 5,6-didehydro- itself. Its electronic structure is best described as a hybrid of a strained alkyne and a diradical, which contributes to its high reactivity. Electron spin resonance (ESR) studies on the radical anion of this compound have been reported, providing insight into its electronic properties. researchgate.net The generation of this intermediate via dehydrobromination proceeds through a stepwise or concerted elimination mechanism, depending on the reaction conditions.

In the absence of a trapping agent, the didehydro species is the key intermediate that dictates the subsequent reaction pathways, be it rearrangement, cyclization, or polymerization. Any subsequent transformations would proceed through their own sets of intermediates. For example, a transannular cyclization would likely involve a diradical or zwitterionic intermediate as the new carbon-carbon bonds are formed.

Transition States:

For a cycloaddition reaction, such as the one with 1,3-diphenylisobenzofuran, the transition state would involve the concerted or stepwise approach of the diene to the didehydro bond. The geometry of this transition state would be influenced by both steric and electronic factors, aiming to maximize orbital overlap while minimizing steric repulsion.

In a hypothetical intramolecular rearrangement, the transition state would be a highly constrained, polycyclic structure. The activation energy for such a process would be dependent on the degree of geometric distortion required to bring the reacting centers into proximity. Given the inherent strain of the starting intermediate, the activation barrier for further strain-releasing transformations might be relatively low.

The following table outlines the key mechanistic features of the reactions involving Dibenzo(a,e)cyclooctene, 5,6-didehydro-.

Reaction AspectDescriptionSupporting Evidence/Inference
Intermediate Identity A strained cyclic diyne with significant diradical character.Trapping experiments and ESR studies of its radical anion. researchgate.net
Generation Mechanism E2 elimination of HBr from a dibromo precursor.Common method for generating strained alkynes and arynes.
Cycloaddition Transition State A concerted or stepwise [4+2] cycloaddition geometry.Inferred from the principles of pericyclic reactions.
Rearrangement Transition State A constrained, polycyclic structure.Hypothesized based on the need to alleviate ring strain through bond reorganization.

In Depth Structural and Electronic Investigations of Dibenzo A,e Cyclooctene, 5,6 Didehydro and Analogues

Conformational Analysis and Dynamics of the Eight-Membered Ring System

The fusion of two benzene (B151609) rings onto a cyclooctene (B146475) framework imposes significant conformational constraints. In the saturated analogue, 5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene, the eight-membered ring predominantly adopts chair and twist-boat conformations. However, the incorporation of a rigid and linear alkyne moiety at the 5,6-position dramatically alters this landscape, forcing a more planar and highly strained geometry.

Unlike the flexible eight-membered ring in its saturated analogues, the cyclooctyne (B158145) ring in dibenzo(a,e)cyclooctene, 5,6-didehydro- is expected to be significantly flattened. The triple bond's inherent linearity forces the C4, C5, C6, and C7 atoms into a nearly co-planar arrangement. This enforced planarity in a portion of the ring induces considerable angle strain and torsional strain throughout the entire molecule.

The concept of ring inversion, which is a prominent feature in the dynamics of 5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene, is largely suppressed in the 5,6-didehydro analogue. The high energy barrier associated with bending the alkyne bond prevents the kind of large-amplitude conformational changes seen in more flexible eight-membered rings. Any conformational dynamics would be limited to low-amplitude vibrations and slight puckering of the ring system.

The barrier to inversion for the eight-membered ring in dibenzocyclooctatetraene, a related system with alternating double bonds, is significantly influenced by steric interactions and the anti-aromatic character of the planar transition state. For dibenzo(a,e)cyclooctene, 5,6-didehydro-, the primary barrier to any conformational change is the immense strain energy required to deform the triple bond from its linear geometry. Computational studies on strained cycloalkynes indicate that this barrier would be exceptionally high, making ring inversion a non-viable process under normal conditions. nsf.gov

Aromaticity and Antiaromaticity Characterization

The electronic structure of dibenzo(a,e)cyclooctene, 5,6-didehydro- is a complex interplay of the aromaticity of the fused benzene rings and the electronic nature of the strained eight-membered ring. The introduction of the triple bond significantly impacts the delocalization of π-electrons within the central ring.

Theoretical calculations, such as Nucleus-Independent Chemical Shift (NICS), are invaluable for assessing the aromatic character of cyclic systems. For dibenzo(a,e)cyclooctene, 5,6-didehydro-, NICS calculations would be expected to show strongly negative values in the centers of the two benzene rings, confirming their retained aromaticity.

The immense ring strain in dibenzo(a,e)cyclooctene, 5,6-didehydro- has a significant impact on its electronic structure. The strain primarily manifests in the deformation of bond angles around the sp-hybridized carbons of the alkyne from the ideal 180°. This bending of the alkyne bond raises the energy of the π-orbitals, making the triple bond more reactive. ru.nl

This strain can also influence the electronic communication between the two benzene rings. While direct π-conjugation through the triple bond is possible, the non-planar geometry of the eight-membered ring would likely limit the extent of this delocalization. The primary electronic character remains that of two isolated aromatic rings fused to a highly strained, non-aromatic cyclooctyne core. The strain, therefore, primarily activates the alkyne for chemical reactions rather than inducing a global aromatic or anti-aromatic character in the central ring.

Computational Chemistry Approaches to Molecular Structure and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is an essential tool for investigating molecules like dibenzo(a,e)cyclooctene, 5,6-didehydro-, whose high reactivity and strain make experimental studies challenging. nih.gov DFT calculations can provide valuable insights into the molecule's geometry, stability, and electronic properties.

Commonly employed functionals such as B3LYP, in conjunction with basis sets like 6-31G* or larger, are used to optimize the molecular geometry and calculate vibrational frequencies to confirm that the optimized structure corresponds to an energy minimum. nih.gov These calculations can quantify the degree of bending in the alkyne bond and the deviation from planarity in the eight-membered ring.

To assess reactivity, computational methods can be used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For strained alkynes, the HOMO-LUMO gap is typically reduced, consistent with higher reactivity. acs.org The strain energy itself can be calculated using isodesmic reactions, which involve formal reactions with simpler, unstrained molecules to cancel out systematic errors in the calculations. nsf.gov These computational approaches have been successfully applied to a variety of strained dibenzocyclooctynes to rationalize their enhanced reactivity in reactions such as strain-promoted azide-alkyne cycloadditions (SPAAC). researchgate.netnih.gov

Quantum Mechanical (QM) Studies (e.g., Density Functional Theory, Ab Initio Methods)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure and reactivity of strained alkynes like Dibenzo(a,e)cyclooctene, 5,6-didehydro- and its analogues. These studies provide insights that are often difficult to obtain through experimental means alone.

Recent DFT calculations have been employed to understand the unusual reactivity of dibenzoannulated cyclooctynes, especially in cycloaddition reactions. nih.govrsc.org For instance, investigations into a dibenzoannulated bicyclo[6.1.0]nonyne derivative (DMBO), which features a cyclopropane (B1198618) ring fused to the cyclooctyne core, revealed that the fusion dramatically lowers the activation barrier for reactions with tetrazines. rsc.orgresearchgate.net The calculations, performed at levels such as M06-2X-D3/6-311+G(d,p) with an SMD(water) solvent model, identified a unique "tub-like" transition state geometry. researchgate.net This conformation is energetically unfavorable for typical dibenzocyclooctynes but is enforced by the fused cyclopropane ring in DMBO. nih.gov

Distortion/interaction analysis, also known as activation strain analysis, has been a key component of these QM studies. This method partitions the activation energy into two components: the distortion energy required to deform the reactants into their transition state geometries and the interaction energy between the deformed reactants. For the reaction between a model dibenzocyclooctyne (DIBO*) and a tetrazine, the distortion energy was found to be the primary contributor to the high activation barrier. researchgate.net In contrast, the cyclopropane-fused DMBO significantly reduces this distortion energy, accounting for most of the reduction in the activation energy and the enhanced reactivity. nih.gov

Hybrid ab initio and DFT methods, such as GIAO/B3LYP/6-31G*, have also been successfully applied to study the conformation of related structures like 5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene. researchgate.net These calculations are crucial for assigning experimental NMR spectra to specific conformations, such as the chair and twist-boat forms, providing a powerful synergy between theoretical and experimental approaches. researchgate.net

Table 1: Summary of DFT Findings on Dibenzocyclooctyne Reactivity
SystemComputational MethodKey FindingReference
DMBO + MeMe-TetM06-2X-D3/6-311+G(d,p) SMD(water)Low activation barrier due to a tub-like transition state. researchgate.net
DIBO* + MeMe-TetM06-2X-D3/6-311+G(d,p) SMD(water)High activation barrier primarily due to high distortion energy of the cyclooctyne. researchgate.net
Cycloalkane-fused DibenzocyclooctynesDFT (unspecified)Activation barriers increase with the size of the fused cycloalkane ring (cyclopropane < cyclobutane (B1203170) < cyclopentane). nih.govrsc.org
5,6,11,12-tetrahydrodibenzo[a,e]cycloocteneGIAO/B3LYP/6-31G*Accurate prediction and assignment of 13C NMR chemical shifts for chair and twist-boat conformations. researchgate.net

Molecular Dynamics and Mechanics Simulations for Conformational Space Exploration

The eight-membered ring of the dibenzocyclooctene system imparts significant conformational flexibility, which can be explored using molecular dynamics (MD) and molecular mechanics (MM) simulations. These methods allow for the mapping of the potential energy surface and the identification of stable conformers and the transition states that connect them.

The conformational landscape of the closely related 5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene has been extensively studied, revealing a dynamic equilibrium between a rigid chair (C) conformation and a flexible twist-boat (TB) conformation. researchgate.net Early molecular mechanics calculations, along with dynamic NMR experiments, established that these two conformations are the most significant at equilibrium. researchgate.net The twist-boat form is itself part of a pseudorotation itinerary, interconverting between equivalent forms through a boat (B) transition state. Ring inversion of both the chair (C ⇌ C') and twist-boat (TB ⇌ TB') conformations proceeds through a high-energy twist (T) conformation. researchgate.net

For the parent cyclooctene, computational explorations have identified four distinct stable conformations, each of which is chiral, leading to a total of 16 conformers when considering enantiomeric forms and ring-inversion processes. units.it This inherent complexity of the cyclooctene core underscores the importance of computational simulations in understanding the conformational preferences of its derivatives, including Dibenzo(a,e)cyclooctene, 5,6-didehydro-. While specific MD or MM simulation data for Dibenzo(a,e)cyclooctene, 5,6-didehydro- is not extensively detailed in the literature, the principles derived from its analogues are directly applicable. The rigidity imposed by the fused benzene rings and the triple bond significantly constrains the conformational space compared to the tetrahydro- analogue, but torsional flexibility and minor puckering of the eight-membered ring still allow for a complex energy landscape.

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation

The crystal structure of Dibenzo(a,e)cyclooctene, 5,6-didehydro- (C₁₆H₁₀) revealed that the crystals are monoclinic and belong to the P2₁/c space group. rsc.org Interestingly, the asymmetric unit contains two independent molecules, labeled A and B, which exhibit slight geometrical differences. Molecule A is nearly planar, with deviations from the mean plane of about 0.031 Å, whereas molecule B is more distorted, with deviations up to 0.174 Å. In molecule B, the two benzene rings are tilted with respect to each other by an angle of 9.9°. rsc.org

A key feature of this strained alkyne is the significant distortion of the acetylenic C-C≡C-C unit from ideal linearity (180°). The X-ray analysis showed a mean angular deformation of 26.0°, quantifying the high degree of ring strain. rsc.org This value is a critical parameter that correlates with the molecule's enhanced reactivity in strain-promoted cycloaddition reactions.

Table 2: Crystallographic Data for Dibenzo(a,e)cyclooctene, 5,6-didehydro-
ParameterValueReference
Molecular FormulaC₁₆H₁₀ rsc.org
Crystal SystemMonoclinic rsc.org
Space GroupP2₁/c rsc.org
a (Å)10.130(7) rsc.org
b (Å)12.434(2) rsc.org
c (Å)17.031(5) rsc.org
β (°)99.05(4) rsc.org
Z (molecules per unit cell)8 rsc.org
Mean Acetylenic Bond Angle Deformation26.0° rsc.org

In addition to diffraction methods, advanced spectroscopic techniques are vital for structural characterization, particularly in solution. For the analogue 5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene, low-temperature ¹³C NMR spectroscopy was essential to observe and quantify the individual chair and twist-boat conformations. researchgate.net The combination of one- and two-dimensional NMR experiments with the theoretical chemical shift predictions from QM calculations allowed for the unambiguous assignment of all signals for both conformers, providing a comprehensive picture of the conformational equilibrium in solution. researchgate.net

Strategic Applications and Derivatization in Advanced Chemical Systems Non Biological/non Clinical Focus

Utilization as a Key Reactive Intermediate in Complex Organic Synthesis

The primary application of Dibenzo(a,e)cyclooctene, 5,6-didehydro- in organic synthesis is as a key reactant in the strain-promoted alkyne-azide cycloaddition (SPAAC). lookchem.comencyclopedia.pub This reaction is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, selectivity, and mild reaction conditions. In SPAAC, the considerable internal strain of the DBCO cyclooctyne (B158145) ring drives a [3+2] cycloaddition reaction with an azide-functionalized molecule to form a stable 1,2,3-triazole linkage.

A significant advantage of this process is that it proceeds readily without the need for the copper(I) catalyst typically required in traditional azide-alkyne cycloadditions (CuAAC), which can be toxic to certain systems. nih.gov The DBCO series of cyclooctynes displays some of the highest reaction activities among various cyclooctyne systems. encyclopedia.pubmdpi.com The high rate of reaction, coupled with its tolerance for air and water, makes it exceptionally useful for creating complex molecular architectures. lookchem.com

The synthesis of the DBCO core itself is a multistep process, with various routes developed to improve efficiency and scale. lookchem.commdpi.com Despite the synthetic challenges, its utility as a reactive intermediate is well-established. For instance, it has been employed in advanced ligation techniques for the chemical synthesis of complex peptides. In a strategy known as Click-Assisted Native Chemical Ligation (CAN), peptide fragments functionalized with DBCO and azide (B81097) handles are "clicked" together, increasing their effective concentration and greatly accelerating the subsequent ligation steps. nih.gov

Table 1: Comparative Second-Order Reaction Rate Constants of Various Cyclooctynes with Benzyl Azide. nih.govmdpi.com
Cyclooctyne SystemAbbreviationRate Constant (k₂) (M⁻¹s⁻¹)
OctyneOCT~2.4 x 10⁻³
Difluorinated CyclooctyneDIFO~7.6 x 10⁻²
Dibenzo[a,e]cyclooctene (B1599389), 5,6-didehydro-DBCO~3.1 x 10⁻¹
BiarylazacyclooctynoneBARAC~9.3 x 10⁻¹

Role in Polymer Chemistry and Materials Science Applications

While the cost of strained cyclooctyne reagents has historically limited their use in large-scale applications, more efficient synthesis methods have broadened their accessibility for polymer and materials chemistry. lookchem.com

The SPAAC reaction involving DBCO is a vital tool for creating and modifying polymers. It is used in the formation of polymer networks and hydrogels, where the covalent and bioorthogonal nature of the click reaction allows for precise control over the material's structure and properties. lookchem.comnih.gov Bifunctional derivatives, such as DBCO-PEG-DBCO, serve as linkers to connect azide-terminated polymer chains, enabling the synthesis of graft polymers, block copolymers, and other complex macromolecular structures. biochempeg.com

In surface science, DBCO is used for the high-density immobilization of molecules onto azide-functionalized surfaces, such as polymer brushes. ub.edu Studies comparing DBCO with other cyclooctynes, like bicyclononyne (BCN), have shown that DBCO derivatives can achieve a significantly higher surface density of immobilized molecules. ub.edu This efficiency is critical for the fabrication of high-performance materials, including microarrays for screening applications. ub.edu

The rigid, planar, and conjugated nature of the dibenzocyclooctene framework makes it a promising building block for organic electronic materials. The introduction of the strained alkyne provides a reactive handle for incorporation into larger conjugated systems via polymerization or by clicking it onto other functional components.

Related redox-active polymers featuring the dibenzo[a,e]cyclooctatetraene (DBCOT) moiety, a close structural relative, have been synthesized and investigated as potential negative electrode materials for rechargeable batteries. researchgate.netnih.gov These materials undergo a reversible two-electron reduction at low voltages. nih.gov This redox process is accompanied by a conformational change from a non-planar "tub" shape to a planar structure, a property that also makes these polymers of interest for applications as molecular actuators. researchgate.netnih.gov The development of DBCO-based conjugated systems continues to be an active area of research for applications in organic electronics.

Design of Ligands for Transition Metal Catalysis

The dibenzo[a,e]cyclooctene scaffold serves as a versatile ligand for transition metals. The diene version of the molecule, dibenzo[a,e]cyclooctene, is known to be a strongly binding ligand for transition metal ions, and the resulting complexes show potential for use in catalysis. orgsyn.org

The strained triple bond of Dibenzo(a,e)cyclooctene, 5,6-didehydro- is also reactive toward transition metals. For example, the alkyne can react with organometallic complexes like dicarbonyl(η⁵-cyclopentadienyl)cobalt to form stable, metal-stabilized cyclobutadiene (B73232) complexes. researchgate.net Furthermore, cobalt complexes are utilized as key intermediates in some synthetic routes toward DBCO and its aza-derivatives, highlighting the intimate relationship between the ligand and transition metals. encyclopedia.pubmdpi.com While its primary role has been as a reactive partner with metals, research continues into the catalytic applications of its derivative metal complexes.

Exploration in Host-Guest Chemistry and Supramolecular Assembly Formation

The well-defined and rigid structure of the dibenzo[a,e]cyclooctene framework makes it a valuable component in the construction of supramolecular systems. While not typically a "host" in the traditional sense of forming non-covalent inclusion complexes, DBCO is instrumental in covalently assembling pre-designed molecular components into larger, functional host-guest systems and other supramolecular structures.

Through the SPAAC reaction, a molecule containing a DBCO unit can be irreversibly linked to another molecule containing an azide. This allows for the construction of complex architectures, such as functionalized cyclodextrins, calixarenes, or pillararenes, by "clicking" them to other molecular entities. thno.org This strategy leverages the precision of the click reaction to build elaborate assemblies that would be difficult to access through other synthetic means. The related dibenzocyclooctatetraene unit has been used to create dynamic "molecular tweezers" that can form host-guest complexes. acs.org

Functionalization and Derivatization for Tailored Reactivity and Material Properties

The properties of DBCO can be precisely tuned through chemical functionalization to suit specific applications. A wide array of derivatives has been developed where functional groups are attached to the core structure, often via a linker, without compromising the reactivity of the strained alkyne.

Common derivatives include DBCO-amine, DBCO-acid (DBCO-COOH), and DBCO-NHS ester, which provide amine, carboxylic acid, and activated ester functionalities, respectively. lookchem.com These groups allow for straightforward conjugation to a wide range of molecules. For example, a DBCO-NHS ester can readily react with primary amines on a target molecule to install the DBCO moiety.

Furthermore, the core scaffold itself can be modified. Aza-dibenzocyclooctyne (ADIBO or DIBAC), where a nitrogen atom is incorporated into the eight-membered ring, is a prominent example of a derivative with modified stability and reactivity. lookchem.commdpi.com Researchers have also synthesized DBCO analogues with various substituents on the fused benzene (B151609) rings. nih.govumn.edu These substituents can alter the electronic properties of the alkyne, thereby modulating its reactivity in click reactions and other nucleophilic or electrophilic additions. nih.gov This ability to tailor both the functionality and the intrinsic reactivity of the DBCO core is crucial for its application in advanced materials and chemical systems.

Table 2: Common Functional Derivatives of Dibenzo(a,e)cyclooctene, 5,6-didehydro- and Their Applications. lookchem.combiochempeg.commdpi.com
Derivative NameFunctional GroupPrimary Application/Purpose
DBCO-Amine-NH₂Provides a nucleophilic handle for conjugation to electrophiles (e.g., carboxylic acids, NHS esters).
DBCO-COOH-COOHAllows for amide bond formation with amines, often after activation.
DBCO-NHS Ester-CO-O-N(COCH₂)₂An activated ester for efficient and direct reaction with primary and secondary amines.
DBCO-PEG-DBCODBCO-(CH₂CH₂O)n-DBCOA bifunctional linker for crosslinking azide-containing molecules; PEG improves solubility and provides spacing.
Aza-DBCO (ADIBO/DIBAC)Nitrogen in the cyclooctyne ringA structural analogue with modified reactivity and stability profiles.
DBCO-FluorophoreCovalently attached fluorescent dyeUsed for fluorescent labeling and imaging by clicking onto azide-tagged targets.

Future Research Directions and Unanswered Questions for Dibenzo A,e Cyclooctene, 5,6 Didehydro

Emerging Synthetic Challenges and Novel Methodologies

A primary objective will be the design of novel synthetic pathways that offer improved atom economy and reduced step counts. This could involve the exploration of new precursor molecules and innovative cyclization strategies. Methodologies that avoid harsh reaction conditions are particularly sought after to enhance functional group tolerance, thereby allowing for the synthesis of a wider array of substituted derivatives. rsc.org The development of one-pot or tandem reaction sequences that rapidly construct the dibenzocyclooctyne core from readily available starting materials would represent a significant leap forward.

Furthermore, there is a pressing need for synthetic methods that provide precise control over the introduction of functional groups onto the dibenzo[a,e]cyclooctene (B1599389) scaffold. This would enable the fine-tuning of the molecule's electronic and steric properties, which is crucial for tailoring its reactivity and its performance in various applications. The development of late-stage functionalization techniques would be particularly valuable in this regard.

Unexplored Reactivity Modalities and Mechanistic Discoveries

The high degree of ring strain in Dibenzo(a,e)cyclooctene, 5,6-didehydro- endows it with exceptional reactivity, most notably in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. nih.gov However, the full scope of its reactivity profile remains largely uncharted territory. A key area for future investigation will be the exploration of its participation in other types of cycloaddition reactions. Investigating its behavior with a diverse range of dienes, nitrones, and other 1,3-dipoles could unveil novel transformations and provide access to complex molecular architectures. nih.gov

A deeper mechanistic understanding of the reactions involving Dibenzo(a,e)cyclooctene, 5,6-didehydro- is paramount. Detailed computational and experimental studies are needed to elucidate the transition states and reaction pathways of its various transformations. Such studies will not only provide fundamental insights into the reactivity of strained alkynes but also guide the rational design of new reactions and applications. For instance, a thorough understanding of the factors that govern the regioselectivity and stereoselectivity of its cycloadditions would be invaluable for its use in asymmetric synthesis.

Moreover, the potential for Dibenzo(a,e)cyclooctene, 5,6-didehydro- to engage in reactions beyond cycloadditions warrants significant attention. Its ability to act as a precursor to other reactive intermediates or to participate in transition-metal-catalyzed processes is an area ripe for discovery. thieme-connect.com Uncovering novel reactivity modalities will undoubtedly expand the synthetic utility of this versatile building block.

Expansion into Novel Material Science Applications and Engineering

The unique structural and electronic properties of Dibenzo(a,e)cyclooctene, 5,6-didehydro- make it a compelling candidate for the development of advanced materials. ontosight.ai Its rigid, planarizable framework and the presence of a reactive alkyne moiety offer opportunities for its incorporation into polymers and other macromolecular structures. nih.govresearchgate.net

One promising avenue of research is the development of polymers functionalized with Dibenzo(a,e)cyclooctene, 5,6-didehydro- units. nih.gov These materials could exhibit interesting electronic and optical properties, with potential applications in organic electronics. researchgate.net The ability of the dibenzocyclooctatetraene core to undergo reversible two-electron reduction suggests that polymers incorporating this moiety could be explored as electrode materials for rechargeable batteries. nih.govresearchgate.netresearchgate.netbohrium.com The conformational change from a tub-shaped to a planar structure upon reduction also opens up possibilities for the design of molecular actuators and sensors. nih.govresearchgate.netresearchgate.net

Furthermore, the high reactivity of the aryne unit can be harnessed for the development of novel cross-linking strategies in polymer chemistry. nih.gov This could lead to the creation of materials with enhanced thermal and mechanical stability. The precise and efficient nature of SPAAC reactions involving dibenzocyclooctynes could be exploited to create well-defined polymer architectures, such as block copolymers and dendrimers, with tailored properties. semanticscholar.org

Interdisciplinary Research Frontiers Beyond Traditional Organic Synthesis

The exceptional reactivity and biocompatibility of reactions involving strained alkynes have positioned them as powerful tools in chemical biology. nih.gov Dibenzo(a,e)cyclooctene, 5,6-didehydro- and its derivatives hold immense potential for applications at the interface of chemistry and biology. The use of this compound in bioorthogonal chemistry, for the specific labeling and imaging of biomolecules in their native environment, is a particularly exciting frontier. nih.gov

Future research will likely focus on the design and synthesis of functionalized Dibenzo(a,e)cyclooctene, 5,6-didehydro- probes for a variety of biological applications. This includes the development of fluorescently labeled derivatives for in vivo imaging and the creation of bifunctional linkers for drug delivery and proteomics. The rapid kinetics of SPAAC reactions with this strained alkyne make it an ideal candidate for capturing dynamic biological processes in real-time. nih.gov

Beyond bioorthogonal chemistry, the unique properties of Dibenzo(a,e)cyclooctene, 5,6-didehydro- could be leveraged in other interdisciplinary fields. For example, its ability to be incorporated into complex molecular systems could find applications in the development of new diagnostic tools and therapeutic agents. The exploration of its interactions with biological systems and its potential as a pharmacophore are areas that warrant further investigation.

Q & A

Q. What are the optimal synthetic routes for 5,6-didehydro-dibenzo(a,e)cyclooctene, and how do they differ in yield and stability?

The compound can be synthesized via multiple pathways. Route C (Figure 2.11) involves cyclization of precursor dienes under thermal conditions, while Route D (Figure 2.12) employs bromination followed by dehydrohalogenation to form the tetradehydro derivative . Modifications such as eliminating chromatography steps (to avoid decomposition) and using high-vacuum drying improve yields to ~77% . Stability varies: the diyne intermediate decomposes after days under light/air exposure, necessitating inert storage .

Q. How is the planarization of the cyclooctene ring confirmed in radical anion states?

ESR studies reveal that the radical anions of 5,6-didehydro-dibenzo(a,e)cyclooctene exhibit coupling constants similar to planar analogs. Computational INDO calculations support structural flattening from the neutral "tub-shaped" conformation to a planar geometry upon electron addition, analogous to cyclooctatetraene .

Q. What safety protocols are critical when handling 5,6-didehydro derivatives in lab settings?

The compound is stable under inert conditions but reacts with oxidizers to produce CO/CO₂. Lab handling requires PPE (gloves, goggles), ventilation, and avoidance of environmental release. Long-term storage is discouraged due to degradation risks .

Advanced Research Questions

Q. How do steric and electronic factors influence Diels-Alder reactivity of 5,6-didehydro-dibenzo(a,e)cyclooctene?

The diyne (2.6) reacts with cyclopentadienes to form pentacyclic adducts (e.g., 2.15, 2.23). Steric hindrance from substituents (e.g., methyl groups in dimethylfulvene) slows reactivity, requiring excess dienophile and extended reaction times . Regioselectivity is controlled by electron-deficient alkyne sites, confirmed via HETCOR NMR .

Q. What contradictions exist in reported melting points and spectral data for this compound?

Discrepancies in melting points (e.g., 93.5–95°C vs. literature 110°C) arise from purity differences due to decomposition during chromatography. NMR shifts (δ 6.68–6.70 vs. δ 7.24–6.36 in prior studies) suggest solvent or crystallinity effects, necessitating rigorous drying and CDCl₃ standardization .

Q. Can computational methods predict the stability of novel derivatives like 5,6-didehydro-1,1,14,14-tetramethyl analogs?

Yes. X-ray crystallography of planar derivatives (e.g., 1,1,14,14-tetramethyl) shows van der Waals packing with dihedral angles >77°, indicating steric stabilization. DFT modeling of ring strain and substituent effects can guide synthetic prioritization .

Q. How does the formation of benzocyclobutenone anion intermediates enable access to dibenzo[a,e]cyclooctene-diones?

Despite high energy barriers, transient benzocyclobutenone anions undergo alkylation via enolate pathways, forming 5,11-diones. Kinetic trapping with electrophiles (e.g., alkyl halides) and low-temperature conditions (−78°C) are critical to bypass aromaticity restoration .

Methodological Considerations

  • Synthetic Optimization : Prioritize Route D for scalability but monitor diyne stability via TLC .
  • Structural Analysis : Combine ESR (for radical states) and X-ray crystallography (for neutral states) to resolve conformational dynamics .
  • Safety : Implement argon schlenk lines for air-sensitive steps and validate waste disposal per 40 CFR 720.36 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.